4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is a complex organic compound that belongs to the class of sulfamoylbenzoic acids. This compound features a benzodioxole moiety, which is known for its diverse biological activities, including potential therapeutic effects. The structure includes a sulfamoyl group attached to a benzoic acid derivative, indicating its potential utility in medicinal chemistry.
The compound can be synthesized through various organic reactions, often involving intermediates derived from benzodioxoles and benzoic acids. Research articles and patents provide insights into its synthesis and applications, highlighting its relevance in drug development and biological studies.
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid can be classified as:
The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid typically involves the following steps:
The reaction conditions may include:
The molecular structure of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid can be represented as follows:
Molecular Structure (Note: Replace with actual image)
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and analyzed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirmation of structure and purity.
The mechanism of action for 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid may involve:
Research indicates that compounds with similar structures have shown activity against various biological targets, including enzymes involved in cancer progression and inflammatory responses.
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid has potential applications in:
Research continues to explore its efficacy in treating various diseases, including cancer and infections, making it a subject of interest in medicinal chemistry and pharmacology.
4-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid represents a strategic advancement in sulfonamide-based drug design, emerging in the early 21st century as part of efforts to optimize pharmacokinetic properties of bioactive molecules. Its development parallels medicinal chemistry work on structurally related compounds such as bumetanide derivatives and pentosan polysulfate salts, which share the core objective of enhancing target specificity and metabolic stability. The compound's architecture merges privileged scaffolds from natural and synthetic pharmacology, including the benzodioxole system found in plant secondary metabolites and the sulfamoyl-benzoic acid motif prevalent in diuretic and anti-inflammatory agents. This hybrid approach addresses historical limitations of early sulfonamide drugs, particularly their suboptimal blood-brain barrier penetration and susceptibility to enzymatic degradation. The compound first appeared in patent literature circa 2015–2020 as researchers sought modular templates for targeting inflammatory and infectious pathways, though its distinct chemical identity sets it apart from prior art through strategic positioning of the benzodioxolylmethyl group directly conjugated to the sulfamoyl linker [1] [5].
Table 1: Historical Development Timeline of Key Structural Analogs
Year Range | Key Developments | Structural Innovations |
---|---|---|
1970–1990 | First-generation loop diuretics (e.g., bumetanide) | Introduction of sulfamoyl benzoic acid core |
1995–2010 | Prodrug optimization for CNS penetration | Lipophilic prodrugs of sulfonamide derivatives |
2010–2020 | Benzodioxole integration strategies | Hybrid scaffolds merging benzodioxole/sulfamoyl motifs |
2020–present | Targeted autoimmune/viral applications | Functionalization for PTPN22/Mpro inhibition |
The benzodioxole unit (1,3-benzodioxol-5-yl) constitutes a critical pharmacophore that enhances the compound's bioavailability and target engagement. This bicyclic system demonstrates superior metabolic stability compared to simple phenyl rings due to the methylenedioxy bridge, which sterically shields degradation sites while maintaining aromatic π-stacking capabilities essential for protein binding. As evidenced in CNS drug development, benzodioxole-containing compounds achieve significantly higher brain concentrations than their phenyl counterparts, attributable to increased lipophilicity balanced by the heterocycle's polarity [1]. This motif's electron-rich nature further facilitates interactions with hydrophobic enzyme pockets prevalent in inflammatory mediators.
Conjugation via a sulfamoyl (–SO₂NH–) linker creates a planar, semi-rigid connection between the benzodioxole and benzoic acid moieties. The sulfamoyl group serves as a hydrogen-bond acceptor/donor triad, enabling strong interactions with polar residues in enzymatic active sites. Its isosteric relationship with phosphate groups permits competitive inhibition of phosphorylation-dependent pathways, particularly in autoimmune disorders. The benzoic acid terminus provides an anionic "anchor" at physiological pH, enhancing water solubility and enabling ionic interactions with basic amino acid residues (e.g., lysine, arginine) in target proteins. This design mirrors successful penetration-enhancer strategies observed in orally administered pentosan polysulfate salts, where charged groups facilitate epithelial transport [5].
Table 2: Comparative Analysis of Key Structural Motifs
Structural Element | Role in Molecular Design | Biopharmaceutical Impact |
---|---|---|
1,3-Benzodioxol-5-yl | • π-Stacking scaffold• Metabolic shield | ↑ Lipophilicity (logP +0.7 vs phenyl)↑ Plasma stability |
Sulfamoyl linker (–SO₂NH–) | • Hydrogen-bond network formation• Conformational restriction | Target residence time +3-fold↑ Selectivity vs renal NKCC2 |
Benzoic acid terminus | • Solubilizing group• Ionic interaction site | Aqueous solubility >50 mg/mLpKa ∼4.2 (optimal for epithelial absorption) |
Computational and biochemical studies position 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid as a dual-targeting agent for autoimmune and viral pathologies. Quantitative structure-activity relationship (QSAR) modeling reveals high complementarity with protein tyrosine phosphatase PTPN22, a lymphoid-specific regulator implicated in type 1 diabetes (T1D) and rheumatoid arthritis (RA). The compound's benzoic acid moiety engages the catalytic P-loop of PTPN22 through salt bridges with Arg263 and hydrogen bonding with Ser245, while the benzodioxole group occupies a hydrophobic subpocket that enhances binding affinity (predicted Ki = 0.42 μM). This molecular interference restores T-cell receptor signaling homeostasis disrupted in autoimmune conditions, offering a novel approach beyond conventional immunosuppressants [3].
Equally significant is its potential against viral proteases, particularly SARS-CoV-2 main protease (Mpro). Docking simulations demonstrate that the sulfamoyl nitrogen forms a critical hydrogen bond with Gly143 in Mpro's active site, while the benzodioxole system exhibits π–π stacking with His41. These interactions position the compound as a non-covalent allosteric inhibitor that disrupts viral polyprotein processing. ADME/toxicity predictions indicate favorable profiles for both indications, with drug-likeness scores exceeding reference compounds in autoimmune (Qloo² = 0.7033) and antiviral contexts (Qlto² = 0.5278) [3]. The dual activity holds particular promise for patients with comorbid autoimmune conditions and viral susceptibility, where coordinated pathway modulation may provide synergistic benefits.
Table 3: Computational Target Profiling and Disease Relevance
Therapeutic Area | Primary Targets | Computational Metrics | Pathogenic Relevance |
---|---|---|---|
Autoimmune Disorders | PTPN22, TBK1 | CoMFA q² = 0.7033Glide score: -9.2 kcal/mol | Dysregulated TCR signaling in T1D/RA |
Viral Pathogenesis | SARS-CoV-2 Mpro | QSAR R² = 0.9990MM/GBSA: -45.6 kcal/mol | Impaired viral polyprotein cleavage |
Inflammatory Pathways | SLC15A4, TLR signaling | Molecular dynamics RMSD < 2Å over 100 ns simulation | Endosomal TLR activation in SLE and psoriasis |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2